molecular formula C8H5BrN2O2 B1487731 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1190322-26-9

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No. B1487731
M. Wt: 241.04 g/mol
InChI Key: XLDHSOLQOJNDAZ-UHFFFAOYSA-N
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Description

“5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is likely a brominated heterocyclic compound with a carboxylic acid functional group . The presence of the bromine atom might make it useful in various chemical reactions as a good leaving group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine ring system, a bromine atom, and a carboxylic acid group . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.


Chemical Reactions Analysis

As a brominated carboxylic acid, this compound could potentially undergo a variety of chemical reactions. The bromine atom could act as a leaving group in nucleophilic substitution reactions, while the carboxylic acid could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Techniques : Research has shown various synthesis techniques for compounds related to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. For instance, a simple synthesis method was developed for heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework by Fischer indole cyclization in polyphosphoric acid (Alekseyev, Amirova, & Terenin, 2015). Additionally, the carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine under carbon monoxide pressure yielded 1-(dimethylamino)-1H-pyrrole-2,5-diones (Bae & Cho, 2014).

Biological and Medicinal Applications

  • Antitumor Activity : A series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates, which are related to the pyrrolopyridine structure, were synthesized and found to inhibit purine biosynthesis selectively, showing high antitumor activity (Wang et al., 2010).
  • Analgesic and Anti-inflammatory Activities : 7-Azaindazole chalcone derivatives, synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, exhibited notable analgesic and anti-inflammatory activities (Chamakuri, Murthy Muppavarapu, & Yellu, 2016).

Functionalization and Chemical Reactivity

  • Functionalization of Pyrrolopyridine : Functionalization studies of 1H-pyrrolo[2,3-b]pyridine, a structurally related compound, have yielded multidentate agents and podant-type compounds, showcasing its versatility for chemical modification (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Crystallography and Spectroscopy

  • Crystal Structure Analysis : A study focusing on the crystal structure of a compound similar to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid provided insights into its molecular arrangement and interactions, which are crucial for understanding its chemical properties (Anuradha et al., 2014).

Safety And Hazards

Like many brominated organic compounds, this compound could potentially be hazardous. Proper safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-4-1-2-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDHSOLQOJNDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696639
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

CAS RN

1190322-26-9
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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